molecular formula C18H19Cl2N3 B5564770 4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine

Cat. No. B5564770
M. Wt: 348.3 g/mol
InChI Key: RLBNMZRGIPWWGZ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Cancer Cell Cytotoxicities

Piperazine derivatives, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, have been designed and demonstrated significant cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. This indicates their potential as therapeutic agents in cancer treatment. The compounds show long-term in situ stability, suggesting their viability for prolonged therapeutic applications (Yarim et al., 2012).

Improved Synthetic Methods

Research on improving the synthetic methods for piperazine derivatives, such as 1-[(4-chlorophenyl)phenylmethyl]-piperazine, has led to more economical and practical approaches with higher yields. These advancements support the industrialization and broader application of such compounds in scientific research and potential therapeutic applications (Wu Qiuye, 2005).

Pharmacological Activity

Piperazine derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. This broad range of activities is mainly due to the activation of the monoamine pathway, highlighting the compound's versatility in therapeutic applications (Brito et al., 2018).

Antimicrobial Activities

Some piperazine derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against a variety of microorganisms. This suggests their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Bektaş et al., 2010).

Lewis Basic Catalysts

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating their utility in organic synthesis. The high yields and enantioselectivities achieved for a broad range of substrates indicate their importance in chemical manufacturing and research (Wang et al., 2006).

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)20/h1-8,13H,9-12,14H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNMZRGIPWWGZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine

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